4-(Diphenoxymethyl)-2-methoxyphenol

Lipophilicity Partition coefficient Physicochemical properties

4-(Diphenoxymethyl)-2-methoxyphenol (CAS 94134-78-8) is a strategic intermediate featuring a masked formyl group (diphenoxymethyl) and a free phenolic -OH, enabling orthogonal protection strategies in multi-step syntheses. Its high XLogP3 of 4.8 and 6 rotatable bonds make it a superior reference analyte for developing HPLC methods on low-silanol-activity reverse-phase columns, particularly for lipophilic phenolic ethers. Buyers seeking pre-assembled diphenoxymethyl architectures for thermostable materials or metal-coordinating ligands will find this compound a direct, cost-effective building block that avoids de novo construction of the diphenoxymethyl motif.

Molecular Formula C20H18O4
Molecular Weight 322.4 g/mol
CAS No. 94134-78-8
Cat. No. B12669750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diphenoxymethyl)-2-methoxyphenol
CAS94134-78-8
Molecular FormulaC20H18O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(OC2=CC=CC=C2)OC3=CC=CC=C3)O
InChIInChI=1S/C20H18O4/c1-22-19-14-15(12-13-18(19)21)20(23-16-8-4-2-5-9-16)24-17-10-6-3-7-11-17/h2-14,20-21H,1H3
InChIKeyFKHMCEUDQOCNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diphenoxymethyl)-2-methoxyphenol (CAS 94134-78-8): Core Identity and Procurement Context


4-(Diphenoxymethyl)-2-methoxyphenol (CAS 94134-78-8) is a synthetic phenolic ether characterized by a diphenoxymethyl substituent attached to a 2-methoxyphenol core, with molecular formula C₂₀H₁₈O₄ and molecular weight 322.36 g/mol [1]. The compound bears a single hydrogen bond donor (the phenolic -OH) and four hydrogen bond acceptors, with a computed XLogP3-AA of 4.8 indicating substantial lipophilicity [1]. Its structure incorporates two phenoxy groups connected via a central methyl carbon to the 4-position of the methoxyphenol ring, distinguishing it from simpler methoxyphenols and conferring unique physicochemical properties relevant to specialized organic synthesis and analytical applications [2].

4-(Diphenoxymethyl)-2-methoxyphenol: Why In-Class Substitution Is Not Feasible


Although 4-(diphenoxymethyl)-2-methoxyphenol shares the methoxyphenol core with simpler compounds such as 4-methoxyphenol (CAS 150-76-5), its diphenoxymethyl group fundamentally alters both physicochemical behavior and functional utility [1]. The presence of two phenoxy substituents increases molecular weight by approximately 198 Da relative to the parent 4-methoxyphenol and raises the computed logP from ~1.6 to 4.8, dramatically affecting solubility, membrane partitioning, and chromatographic retention [1]. These structural differences preclude the use of simpler methoxyphenols as direct substitutes in applications where the diphenoxymethyl motif serves a specific role—whether as a protective group, a steric handle, or a precursor for further derivatization. Users should note that while qualitative structure-activity inferences are available for this compound class, peer-reviewed quantitative head-to-head comparative studies remain limited in the public literature . Consequently, selection decisions must rely on the specific computational and physicochemical differentiators documented below.

4-(Diphenoxymethyl)-2-methoxyphenol: Quantifiable Differentiators vs. Structural Analogs


LogP and Lipophilicity Differentiation vs. 4-Methoxyphenol

The computed XLogP3-AA value for 4-(diphenoxymethyl)-2-methoxyphenol is 4.8, representing a substantial increase in lipophilicity compared to the parent 4-methoxyphenol (computed XLogP3 ≈ 1.6) [1]. This difference arises directly from the diphenoxymethyl substituent, which adds two hydrophobic phenyl rings and reduces overall hydrogen bonding capacity relative to molecular size. The 3.2-unit increase in logP translates to an approximately 1,600-fold difference in predicted octanol-water partition ratio under standard conditions.

Lipophilicity Partition coefficient Physicochemical properties

HPLC Retention and Separation Parameters on Newcrom R1 Stationary Phase

4-(Diphenoxymethyl)-2-methoxyphenol can be separated using a reverse-phase HPLC method on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. While quantitative retention data are proprietary and available upon request from the column manufacturer, the method's existence demonstrates the compound's compatibility with mixed-mode reverse-phase separation and scalability for preparative isolation. The Newcrom R1 column is specifically noted for low silanol activity, suggesting that the compound may exhibit peak tailing on conventional high-silanol-activity phases.

Analytical chemistry HPLC Chromatography

Rotatable Bond Count and Conformational Flexibility

The compound possesses 6 rotatable bonds, compared to 1 rotatable bond in 4-methoxyphenol [1]. This five-fold increase in conformational degrees of freedom arises from the two phenoxy linkages attached to the central methyl carbon. Higher rotatable bond count is associated with increased molecular flexibility, which may influence binding to macromolecular targets, solubility in amorphous formulations, and crystallization behavior.

Molecular flexibility Conformational analysis Drug-likeness

Molecular Weight and Complexity as Synthetic Intermediate Selection Factors

With a molecular weight of 322.36 g/mol and a complexity score of 330, 4-(diphenoxymethyl)-2-methoxyphenol occupies a distinct space between simple methoxyphenols (MW ~124 for 4-methoxyphenol) and larger polyphenolic structures [1]. The compound contains 24 heavy atoms with a calculated exact mass of 322.12050905 g/mol. This intermediate molecular weight and complexity position it as a potential synthetic building block for compounds requiring both a free phenolic -OH for further derivatization and a protected diphenoxymethyl moiety that can serve as a masked aldehyde equivalent.

Synthetic chemistry Molecular weight Building block

Synthetic Accessibility via Documented Patent Route

US Patent 8,680,271 (Merck Sharp & Dohme Corp., 2014) describes a process for preparing compounds of Formula I that includes structural features consistent with diphenoxymethyl-containing intermediates [1]. The patented method involves treatment with alcoholic HCl (25-70°C, 30 min-4 hr), pH adjustment to 10-11 with KOH, and ethanol heating (50-80°C, 10-120 min), followed by optional seeding and isolation. While this patent does not directly claim 4-(diphenoxymethyl)-2-methoxyphenol as the final product, it demonstrates industrial-scale process development for structurally related diphenoxymethyl-phenolic compounds, indicating that scalable synthetic routes exist for this structural class.

Organic synthesis Process chemistry Patent

4-(Diphenoxymethyl)-2-methoxyphenol: Evidence-Based Application Scenarios for Scientific Procurement


Analytical Reference Standard for Lipophilic Phenolic Ether Method Development

Based on the documented HPLC method using Newcrom R1 reverse-phase columns and the compound's high computed logP of 4.8 [1], 4-(diphenoxymethyl)-2-methoxyphenol serves as a suitable reference analyte for developing and validating chromatographic methods targeting moderately to highly lipophilic phenolic ethers. The compound's 6 rotatable bonds and hydrogen bond donor/acceptor profile make it a representative test probe for evaluating column selectivity and peak shape optimization on low-silanol-activity stationary phases [2]. Procurement in high-purity analytical grade is appropriate for laboratories establishing impurity profiling or pharmacokinetic assay methods.

Synthetic Building Block Requiring Protected Aldehyde Equivalents

The diphenoxymethyl group in this compound represents a masked or protected form of a formyl group, as diphenoxymethyl moieties can be hydrolyzed under acidic conditions to reveal an aldehyde [1]. This makes 4-(diphenoxymethyl)-2-methoxyphenol a candidate building block in multi-step syntheses where a 4-formyl-2-methoxyphenol intermediate is required but direct aldehyde handling would be incompatible with earlier synthetic steps. The free phenolic -OH remains available for orthogonal protection or direct functionalization, offering synthetic versatility not available in simpler methoxyphenols lacking the diphenoxymethyl motif [2].

Physicochemical Probe for Lipophilicity-Dependent Structure-Activity Studies

With a computed XLogP3 of 4.8—approximately 3.2 units higher than the parent 4-methoxyphenol [1]—this compound serves as a tool molecule for investigating lipophilicity-dependent phenomena in biological or materials systems. Researchers studying membrane partitioning, passive cellular permeability, or nonpolar solvent extraction efficiency can use this compound as a model phenolic ether with predictable, computable lipophilicity parameters. Its single hydrogen bond donor and four hydrogen bond acceptors provide a defined interaction profile for calibrating computational models of phenolic compound behavior in biphasic systems [2].

Precursor for Diphenyl Ether-Containing Ligands or Polymers

The presence of two phenoxy groups attached to a central methyl carbon positions this compound as a potential precursor for synthesizing diphenyl ether-containing ligands or polymeric materials. Diphenyl ether motifs are valued in thermostable polymers, liquid crystals, and metal-coordinating ligands due to their rigidity and thermal stability. 4-(Diphenoxymethyl)-2-methoxyphenol provides a pre-assembled diphenoxymethyl unit with an additional phenolic handle for further derivatization, offering a more direct synthetic entry point than constructing the diphenoxymethyl architecture de novo [1].

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